2-amino-5-(methylthio)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methyl-3-nitrobenzenesulfonic acid followed by reduction and subsequent functional group transformations . Another approach uses 2-methyl-5-nitrophenol as a starting material, which undergoes nitration, reduction, and methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-amino-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Electrophiles like acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Scientific Research Applications
2-amino-5-(methylthio)benzoic acid has diverse applications in scientific research:
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(methylthio)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the methylsulfanyl group, leading to different chemical properties and reactivity.
2-Amino-4-(methylsulfanyl)benzoic acid: The position of the methylsulfanyl group affects the compound’s electronic distribution and reactivity.
2-Amino-3-(methylsulfanyl)benzoic acid: Another positional isomer with distinct chemical behavior.
Uniqueness: 2-amino-5-(methylthio)benzoic acid is unique due to the specific positioning of the amino and methylsulfanyl groups, which confer distinct electronic and steric properties
Properties
CAS No. |
76745-74-9 |
---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-amino-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
MZTWBIOQIFRFNF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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